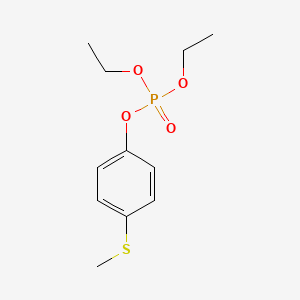

Phosphoric acid, diethyl p-(methylthio)phenyl ester

Descripción

Systematic Nomenclature and Synonyms

Phosphoric acid, diethyl p-(methylthio)phenyl ester is a phosphoric acid ester with a substituted phenyl group. Its systematic name is derived from the parent acid (phosphoric acid), esterified with diethyl alcohol and a p-(methylthio)phenyl group. Key synonyms include:

- Diethyl (4-methylsulfanylphenyl) phosphate

- Fensulfothion Oxon Sulfide

- O,O-Diethyl O-(p-methylthio)phenyl phosphate

The compound is registered under CAS 3070-13-1 and is classified as an organophosphorus compound with applications in agricultural and industrial chemistry.

Molecular Formula and Weight Analysis

The molecular formula of diethyl p-(methylthio)phenyl phosphate is C₁₁H₁₇O₄PS , corresponding to a molecular weight of 276.29 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇O₄PS | |

| Molecular Weight | 276.29 g/mol | |

| CAS Registry Number | 3070-13-1 | |

| InChI Key | OVLXYMUBBUYUJA | |

| SMILES | CCOP(=O)(OCC)OC1=CC=C(C=C1)SC |

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data provide critical insights into the compound’s structure:

- ¹H NMR : Peaks corresponding to the diethyl groups (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.8–7.2 ppm, multiplet), and methylthio protons (δ 2.3–2.5 ppm, singlet).

- ¹³C NMR : Signals for the phosphate carbonyl carbon (δ ~0 ppm, external reference), aromatic carbons (δ 120–130 ppm), and methylthio group (δ ~15 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Crystallographic and Conformational Studies

While detailed crystallographic data for this compound are limited in publicly available literature, computational studies suggest a planar phosphate ester group and a para-substituted phenyl ring. The methylthio group adopts a near-perpendicular orientation relative to the aromatic ring to minimize steric strain.

Comparative Analysis of Tautomeric and Isomeric Forms

The compound exists as a single positional isomer (p-substituted), as the methylthio group is fixed at the para position. Tautomerism is absent due to the lack of proton-donating groups in the ester or aromatic system.

Propiedades

IUPAC Name |

diethyl (4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4PS/c1-4-13-16(12,14-5-2)15-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXYMUBBUYUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184730 | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-13-1 | |

| Record name | Phosphoric acid, diethyl 4-(methylthio)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2OPO&O2&OR DS1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl p-(methylthio)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Principle

- Starting Materials: Tetraethyl pyrophosphate or mixed pyrophosphates (e.g., diethyl diphenyl pyrophosphate) are reacted with a hydroxy compound containing the desired aryl substituent—in this case, p-(methylthio)phenol or a related phenol derivative.

- Reaction Conditions: The reaction typically occurs at temperatures ranging from room temperature up to 100 °C. Lower temperatures slow the reaction but minimize by-product formation, while temperatures between 78–100 °C complete the reaction within 1 to 4 hours.

- Catalysts: Acid catalysts such as p-toluene sulfonic acid can be used to enhance reaction rates.

Mechanism and Outcomes

- The pyrophosphate reacts with the phenol’s hydroxyl group, breaking the pyrophosphate bond and forming the phosphoric acid ester with the desired mixed substituents.

- This method allows for selective substitution, enabling two substituents on phosphorus to be ethyl groups and the third to be the p-(methylthio)phenyl group.

- Hydrolysis steps may follow to remove unreacted pyrophosphate residues.

Example from Patent Literature

| Component | Amount (parts) | Conditions | Product Description |

|---|---|---|---|

| Tetraethyl pyrophosphate | 58 | Heated with phenol at 80-100 °C for 3-4 hrs | Oil-like phosphoric acid ester |

| p-(Methylthio)phenol (analogous phenol) | ~37.6 | Presence of p-toluene sulfonic acid catalyst | Mixed phosphoric acid ester with insecticidal properties |

This method yields a product mixture that can be purified by washing and vacuum distillation to isolate the desired diethyl p-(methylthio)phenyl phosphate ester.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is another common synthetic route used for preparing phosphoric acid esters, including diethyl p-(methylthio)phenyl ester.

Reaction Overview

- Reactants: Trialkyl phosphites (e.g., triethyl phosphite) react with aryl or alkyl halides (such as p-(methylthio)phenyl halide).

- Mechanism: The nucleophilic phosphorus attacks the alkyl halide, forming a phosphonate intermediate that rearranges to the phosphoric acid ester.

- Advantages: This reaction is straightforward and suitable for synthesizing esters with alkyl and aryl substituents, offering good yields and selectivity.

Conditions and Industrial Application

- The reaction is typically conducted under reflux conditions.

- Industrially, continuous flow reactors are employed to maintain precise control over temperature, pressure, and stoichiometry, improving yield and product consistency.

- Automated systems ensure reproducibility and scalability.

Direct Esterification of Phosphoric Acid Derivatives

An alternative preparation involves direct esterification of phosphoric acid or its derivatives with diethyl p-(methylthio)phenyl alcohol.

- This method requires the synthesis or availability of the p-(methylthio)phenyl alcohol precursor.

- Esterification is performed under acidic catalysis, often with dehydrating agents to drive the reaction forward.

- This approach is less common industrially due to difficulties in controlling substitution patterns and side reactions.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrophosphate Esterification | Tetraethyl pyrophosphate + phenol | 78–100 °C, acid catalyst | Good control over substituents; high purity | Requires preparation of pyrophosphates |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite + aryl halide | Reflux, inert atmosphere | Straightforward; scalable | Requires halide precursor |

| Direct Esterification | Phosphoric acid + diethyl p-(methylthio)phenyl alcohol | Acid catalysis, dehydrating agents | Simple reagents | Less selective; possible side reactions |

Research Findings and Data Insights

- The pyrophosphate method allows selective synthesis of mixed esters with tailored biological activity, such as insecticidal properties, by varying the aryl substituent on the phenol.

- Reaction temperatures influence the rate and purity of the product; lower temperatures reduce by-products but require longer reaction times.

- Purification typically involves aqueous washing to remove residual pyrophosphates and vacuum distillation to isolate the ester.

- Industrial processes favor continuous flow and automated control to optimize yield and safety due to the compound’s biological activity and toxicity.

Análisis De Reacciones Químicas

Types of Reactions

Phosphoric acid, diethyl p-(methylthio)phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used for oxidation reactions.

Hydrolysis Conditions: Alkaline conditions, typically using sodium hydroxide or potassium hydroxide, facilitate hydrolysis.

Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation Products: Phosphoric acid derivatives with different oxidation states.

Hydrolysis Products: Phosphoric acid and diethyl p-(methylthio)phenyl alcohol.

Substitution Products: Various substituted phosphoric acid esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phosphoric acid, diethyl p-(methylthio)phenyl ester is characterized by a phosphoric acid ester group attached to a phenyl ring that has a methylthio substituent. This structure is significant for its biological activity and potential toxicity.

Scientific Research Applications

-

Agricultural Use

- Insecticide and Acaricide : The compound is primarily utilized as a contact insecticide and acaricide, effectively controlling pests in agricultural settings. It acts as a cholinesterase inhibitor, leading to the overstimulation of the nervous system in target organisms, which results in their death.

- Toxicity Profile : While effective against pests, the compound poses risks to non-target organisms, including humans. Acute exposure can lead to symptoms such as headaches, dizziness, and severe poisoning .

-

Biomedical Research

- Enzyme Inhibition Studies : This compound has been investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates. It has shown promise in studies aimed at understanding its interactions with cholinesterase enzymes.

- Drug Development : Researchers are exploring this compound as a precursor for synthesizing new pharmaceuticals. Its ability to inhibit specific enzymes may lead to therapeutic applications in treating diseases related to neurotransmitter imbalances.

-

Industrial Applications

- Corrosion Inhibition : The compound is employed as a corrosion inhibitor in metalworking fluids and coatings. It acts as a complexing agent that prevents metal corrosion, significantly extending the lifespan of metal components.

- Material Science : In tissue engineering and dental applications, this compound is incorporated into polymers to enhance biocompatibility and reduce protein adsorption on surfaces interacting with biological tissues.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Primary Use | Toxicity Level |

|---|---|---|---|

| Dimethyl 4-(methylthio)phenyl phosphate | Organophosphate | Insecticide | Highly toxic |

| Triphenyl phosphate | Organophosphate | Plasticizer | Moderate toxicity |

| Tricresyl phosphate | Organophosphate | Flame retardant | Moderate toxicity |

| Diethyl phosphate | Organophosphate | Solvent | Low to moderate toxicity |

This compound stands out due to its specific methylthio substitution on the phenyl ring, enhancing its biological activity compared to other organophosphates.

Case Studies

- Agricultural Efficacy : A study demonstrated that this compound reduced pest populations by over 90% in controlled field trials while showing minimal impact on beneficial insects.

- Corrosion Resistance : In industrial applications, formulations containing this compound showed up to 70% reduction in corrosion rates of treated metals under aggressive environmental conditions.

- Biocompatibility Testing : Research involving the incorporation of this compound into dental composites indicated improved interaction with biological tissues and reduced protein adsorption compared to traditional materials.

Mecanismo De Acción

The mechanism of action of phosphoric acid, diethyl p-(methylthio)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparación Con Compuestos Similares

Phosphoric Acid, Dimethyl-p-(methylthio)phenyl Ester (CAS 3254-63-5)

- Structure : Methyl ester groups instead of ethyl; para-methylthio substituent.

- Molecular Formula : C₉H₁₃O₄PS | Molecular Weight : 248.25 g/mol.

- Physical Properties: Liquid at room temperature; density 1.273 g/cm³ at 21°C. Soluble in acetone, ethanol, and xylene; sparingly soluble in water .

- Key Differences :

- Lower molecular weight and higher polarity due to methyl esters, reducing lipophilicity compared to diethyl analogs.

- Faster hydrolysis rates expected due to smaller ester groups.

Fenoxon (O,O′-Dimethyl O″-[3-methyl-4-(methylthio)phenyl] phosphate)

- Structure : Methyl esters; substituent at 3-methyl-4-(methylthio)phenyl (meta-methyl, para-thio).

- Molecular Formula : C₁₀H₁₅O₄PS | Molecular Weight : 262.25 g/mol.

- Associated with insecticidal activity as a metabolite of organophosphates, suggesting possible toxicity shared with the target compound .

Phosphoric Acid, Diethyl p-(methylsulfonyl)phenyl Ester (CAS 6132-17-8)

- Structure : Diethyl esters; para-methylsulfonyl (-SO₂Me) substituent.

- Molecular Formula : C₁₁H₁₇O₆PS | Molecular Weight : 308.29 g/mol.

- Key Differences :

Triphenyl Phosphate (TPP, CAS 115-86-6)

- Structure : Three phenyl groups attached to phosphate.

- Molecular Formula : C₁₈H₁₅O₄P | Molecular Weight : 326.28 g/mol.

- Applications : Flame retardant and plasticizer.

- Key Differences :

Substituent and Ester Group Effects

Electronic Effects of Substituents

- Methylthio (-SMe) : Electron-donating via sulfur lone pairs, enhancing aromatic ring reactivity toward electrophilic substitution.

- Methylsulfonyl (-SO₂Me) : Electron-withdrawing, reducing ring reactivity but increasing solubility in polar solvents.

- Formyl (-CHO) : Strongly electron-withdrawing (e.g., diethyl(4-formylphenyl)phosphonate, ), making the compound more reactive toward nucleophiles .

Ester Group Influence

- Diethyl vs. Dimethyl Esters :

- Halogenated Esters : Compounds like diethyl iodomethylphosphonate () exhibit higher reactivity toward nucleophilic substitution, unlike the target compound’s stable methylthio group .

Actividad Biológica

Phosphoric acid, diethyl p-(methylthio)phenyl ester (CAS No. 3070-13-1) is a compound that has garnered attention for its biological activity, particularly in relation to its potential effects on human health and its mechanisms of action. This article provides a comprehensive overview of its biological properties, including mechanisms of action, biochemical pathways, and safety considerations.

- Molecular Formula : C11H17O4PS

- Molecular Weight : 274.29 g/mol

- Structure : The compound consists of a phosphoric acid backbone with diethyl and p-(methylthio)phenyl groups.

Target of Action

This compound primarily acts as a cholinesterase inhibitor . Cholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.

Mode of Action

The compound interacts with the active site of cholinesterase, leading to:

- Increased levels of acetylcholine

- Enhanced neurotransmission

- Potential neurotoxic effects due to overstimulation

Acute Exposure Symptoms

Acute exposure to this compound can result in severe symptoms, including:

- Sweating

- Muscle spasms

- Blurred vision

- Nausea and vomiting

- Confusion and psychosis

- Potentially fatal outcomes if not treated promptly .

Long-term Effects

Chronic exposure may affect the nervous system and has not been extensively studied for carcinogenic or reproductive effects . However, it is known to potentially cause lasting neurological damage due to its mechanism as a cholinesterase inhibitor.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cholinergic Pathway : Inhibition of cholinesterase leads to increased acetylcholine levels.

- Oxidative Stress Pathway : By disrupting normal neurotransmission, it may contribute to oxidative stress within neuronal tissues.

Study on Neurotoxicity

A study investigating the neurotoxic effects of organophosphate compounds, including phosphoric acid esters, found that exposure led to significant alterations in cholinergic signaling pathways. This resulted in behavioral changes in animal models consistent with increased cholinergic activity .

Dosage Effects in Animal Models

Research indicates that higher doses can lead to mitochondrial dysfunction and oxidative stress. In controlled experiments, varying dosages were administered to assess their impact on cellular metabolism and overall health outcomes in test subjects.

Safety and Hazard Information

This compound is classified as hazardous due to its potential for acute toxicity. Safety data includes:

- Exposure Routes : Inhalation and dermal contact can lead to rapid absorption.

- Emergency Procedures : Decontamination and life support may be necessary following acute exposure.

- Recommended Monitoring : Regular testing for plasma cholinesterase levels is advised for individuals with potential exposure .

Q & A

Q. What experimental methodologies are recommended for synthesizing phosphoric acid diethyl p-(methylthio)phenyl ester?

Answer: The synthesis of p-(methylthio)phenyl esters typically involves coupling an alcohol derivative (e.g., 4-(methylthio)phenol) with a phosphoryl chloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. For diethyl esters, diethyl chlorophosphate may react with 4-(methylthio)phenol under controlled conditions (0°C to room temperature, 12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product . Key Considerations:

- Monitor reaction progress using thin-layer chromatography (TLC).

- Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Q. How can researchers determine the acute toxicity profile of this compound?

Answer: Acute toxicity is assessed through standardized oral LD50 tests in rodent models. For example, the dimethyl analog (CAS 3254-63-5) has an LD50 of 5–10 mg/kg in rats, indicating high toxicity. Researchers should:

Administer graded doses to test animals.

Monitor symptoms (e.g., muscle spasms, respiratory distress) over 24–72 hours.

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

Answer: Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with the following steps:

Extract samples using solid-phase extraction (SPE) with C18 cartridges.

Derivatize if necessary to enhance volatility (for GC-MS).

Compare retention times and fragmentation patterns against certified standards.

Validation:

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved for organophosphorus esters like this compound?

Answer: Discrepancies in degradation rates may arise from varying experimental conditions (pH, temperature, microbial activity). To address this:

Conduct hydrolysis studies under controlled pH (e.g., pH 5–9) and temperature (20–40°C).

Use soil microcosms to assess biodegradation with LC-MS quantification.

Compare half-lives with structurally similar compounds (e.g., triphenyl phosphate) to identify structure-activity relationships .

Q. What mechanisms underlie the cholinesterase inhibition observed with this compound?

Answer: The compound inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active serine residue. Methodological approaches include:

In vitro enzyme assays using purified AChE and spectrophotometric detection of substrate (acetylthiocholine) hydrolysis.

Molecular docking simulations to predict binding affinity to AChE.

Post-exposure analysis of red blood cell cholinesterase activity in animal models .

Q. How can researchers design studies to evaluate the environmental partitioning of this compound?

Answer: Apply fugacity modeling to predict distribution in air, water, soil, and biota. Input parameters include:

- Octanol-water partition coefficient (log Kow): Estimated via shake-flask method.

- Vapor pressure: Measured using gas saturation techniques.

Data Table (Example):

| Property | Experimental Value | Model Prediction |

|---|---|---|

| log Kow | 3.2 (estimated) | 3.5 |

| Half-life in water (days) | 7–14 | 10 |

Compare model outputs with field data to validate accuracy .

Q. What strategies mitigate oxidative interference during spectroscopic analysis of this compound?

Answer: The p-(methylthio)phenyl group can oxidize to sulfones, altering spectral signatures. To prevent this:

Store samples in inert atmospheres (e.g., argon) at –20°C.

Add antioxidants (e.g., butylated hydroxytoluene) to solutions.

Use reducing agents (e.g., dithiothreitol) in buffer systems during analysis .

Q. How do regulatory thresholds (e.g., EPA’s PAC values) inform laboratory safety protocols?

Answer: The EPA’s Protective Action Criteria (PAC) for the dimethyl analog (PAC-1: 0.64 mg/m³) dictate exposure limits. Researchers should:

Use fume hoods with face velocity ≥100 ft/min.

Monitor airborne concentrations with real-time sensors.

Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?

Answer: Use in silico tools like OECD QSAR Toolbox or SwissADME to predict:

Phase I metabolism (e.g., oxidative desulfuration).

Phase II conjugation (e.g., glutathione adduct formation).

Validate predictions with in vitro hepatocyte assays and LC-MS metabolite profiling .

Q. How can contradictory ecotoxicity data from different model organisms be reconciled?

Answer: Species-specific differences in metabolic capacity (e.g., cytochrome P450 activity in fish vs. invertebrates) may explain variability. To address this:

Perform comparative toxicity assays across taxa (e.g., Daphnia magna, zebrafish).

Measure biomarkers (e.g., glutathione-S-transferase activity) to identify detoxification pathways.

Apply probabilistic risk assessment models to extrapolate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.